molecular formula C9H5Br2F3O B6336570 MFCD29066192 CAS No. 922734-42-7

MFCD29066192

Cat. No.: B6336570
CAS No.: 922734-42-7
M. Wt: 345.94 g/mol
InChI Key: FKHFSEBNKYPYFQ-UHFFFAOYSA-N
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Description

MFCD29066192, also known as 2,2-Dibromo-3’-(trifluoromethyl)acetophenone, is an organic compound with the molecular formula C9H5Br2F3O and a molecular weight of 345.94 g/mol . This compound is characterized by the presence of bromine and trifluoromethyl groups attached to an acetophenone backbone, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-3’-(trifluoromethyl)acetophenone typically involves the bromination of 3’-(trifluoromethyl)acetophenone. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process.

Industrial Production Methods: In an industrial setting, the production of 2,2-Dibromo-3’-(trifluoromethyl)acetophenone can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of handling hazardous bromine reagents.

Types of Reactions:

    Oxidation: 2,2-Dibromo-3’-(trifluoromethyl)acetophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form 2,2-dibromo-3’-(trifluoromethyl)ethanol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine sites, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted acetophenones.

Scientific Research Applications

2,2-Dibromo-3’-(trifluoromethyl)acetophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-3’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The bromine atoms and trifluoromethyl group enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is exploited in the synthesis of complex molecules and in biochemical assays to study enzyme activity and inhibition.

Comparison with Similar Compounds

    2,2-Dibromoacetophenone: Similar in structure but lacks the trifluoromethyl group.

    3’-(Trifluoromethyl)acetophenone: Similar in structure but lacks the bromine atoms.

    2,2-Dichloro-3’-(trifluoromethyl)acetophenone: Similar in structure but has chlorine atoms instead of bromine.

Uniqueness: 2,2-Dibromo-3’-(trifluoromethyl)acetophenone is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

2,2-dibromo-1-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2F3O/c10-8(11)7(15)5-2-1-3-6(4-5)9(12,13)14/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHFSEBNKYPYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10854657
Record name 2,2-Dibromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10854657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922734-42-7
Record name 2,2-Dibromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10854657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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